molecular formula C26H24N2O6S3 B430359 4,5-DIMETHYL 2-[6-ETHOXY-2,2-DIMETHYL-1-(PYRIDINE-3-CARBONYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE

4,5-DIMETHYL 2-[6-ETHOXY-2,2-DIMETHYL-1-(PYRIDINE-3-CARBONYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE

Cat. No.: B430359
M. Wt: 556.7g/mol
InChI Key: QNNNZKFZSWBZMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-DIMETHYL 2-[6-ETHOXY-2,2-DIMETHYL-1-(PYRIDINE-3-CARBONYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL 2-[6-ETHOXY-2,2-DIMETHYL-1-(PYRIDINE-3-CARBONYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves multiple steps, including the formation of the core structure and the introduction of various functional groups. The synthetic route typically starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the pyridine-carbonyl group, the ethoxy group, and the dithiole-dicarboxylate moiety. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring the process is cost-effective and environmentally friendly. This may include the use of continuous flow reactors, advanced purification techniques, and waste management strategies.

Chemical Reactions Analysis

Types of Reactions

4,5-DIMETHYL 2-[6-ETHOXY-2,2-DIMETHYL-1-(PYRIDINE-3-CARBONYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4,5-DIMETHYL 2-[6-ETHOXY-2,2-DIMETHYL-1-(PYRIDINE-3-CARBONYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL 2-[6-ETHOXY-2,2-DIMETHYL-1-(PYRIDINE-3-CARBONYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydroquinoline derivatives, dithiole-dicarboxylate derivatives, and compounds with similar functional groups.

Uniqueness

4,5-DIMETHYL 2-[6-ETHOXY-2,2-DIMETHYL-1-(PYRIDINE-3-CARBONYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H24N2O6S3

Molecular Weight

556.7g/mol

IUPAC Name

dimethyl 2-[6-ethoxy-2,2-dimethyl-1-(pyridine-3-carbonyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C26H24N2O6S3/c1-6-34-15-9-10-17-16(12-15)18(25-36-19(23(30)32-4)20(37-25)24(31)33-5)21(35)26(2,3)28(17)22(29)14-8-7-11-27-13-14/h7-13H,6H2,1-5H3

InChI Key

QNNNZKFZSWBZMT-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C4=CN=CC=C4

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C4=CN=CC=C4

Origin of Product

United States

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